

physical and chemical properties of 4-(tert-Butyl)-2,6-difluorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(tert-Butyl)-2,6-difluorophenol

Cat. No.: B13684805

[Get Quote](#)

An In-depth Technical Guide to 4-(tert-Butyl)-2,6-difluorophenol

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and potential applications of **4-(tert-Butyl)-2,6-difluorophenol**. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Properties of 4-(tert-Butyl)-2,6-difluorophenol

4-(tert-Butyl)-2,6-difluorophenol is a fluorinated organic compound with a molecular formula of $C_{10}H_{12}F_2O$.^[1] The presence of two fluorine atoms and a bulky tert-butyl group on the phenol ring significantly influences its chemical and physical properties.^[2]

Physical and Chemical Properties

Quantitative data for **4-(tert-Butyl)-2,6-difluorophenol** is summarized in the table below. It is important to note that most of the available data is computed, and experimental values for several key properties are not readily available in the literature.

Property	Value	Source
Molecular Weight	186.20 g/mol	PubChem[1]
Molecular Formula	C ₁₀ H ₁₂ F ₂ O	PubChem[1]
IUPAC Name	4-(tert-butyl)-2,6-difluorophenol	PubChem[1]
CAS Number	953091-22-0	PubChem[1]
XLogP3	3.4	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[1]
Rotatable Bond Count	1	PubChem (Computed)[1]
Exact Mass	186.08562133 Da	PubChem (Computed)[1]
Topological Polar Surface Area	20.2 Å ²	PubChem (Computed)[1]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
pKa	Not available	
Aqueous Solubility	Not available	

Synthesis and Purification

While a specific, experimentally validated protocol for the synthesis of **4-(tert-Butyl)-2,6-difluorophenol** is not available in the cited literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related fluorinated phenols. A potential approach involves the electrophilic substitution of 2,6-difluorophenol.

Proposed Synthetic Protocol: Friedel-Crafts Alkylation of 2,6-Difluorophenol

This protocol is a hypothetical adaptation of the Friedel-Crafts alkylation reaction, a common method for introducing alkyl groups to aromatic rings.

Materials:

- 2,6-Difluorophenol
- tert-Butyl chloride or isobutylene
- A Lewis acid catalyst (e.g., AlCl_3 , FeCl_3 , or a solid acid catalyst)
- Anhydrous solvent (e.g., dichloromethane, nitromethane)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorophenol in the anhydrous solvent.
- Cool the solution in an ice bath.
- Slowly add the Lewis acid catalyst portion-wise, maintaining the low temperature.
- Add tert-butyl chloride dropwise from the dropping funnel. If using isobutylene, it can be bubbled through the reaction mixture.
- After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required to drive the reaction to completion.

- Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude **4-(tert-Butyl)-2,6-difluorophenol** can be purified using standard techniques such as recrystallization or column chromatography.[\[3\]](#)

Recrystallization:

- Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., a mixture of hexane and ethyl acetate).
- Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
- Dry the purified crystals under vacuum.

Column Chromatography:

- Prepare a slurry of silica gel in a non-polar eluent (e.g., hexane).
- Pack a chromatography column with the slurry.
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane) to separate the desired product from impurities.

- Collect and combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Analytical Characterization

The structure and purity of **4-(tert-Butyl)-2,6-difluorophenol** can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. A general protocol for the analysis of alkylphenols can be adapted for **4-(tert-Butyl)-2,6-difluorophenol**.^{[4][5]}

Sample Preparation:

- Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- If necessary, derivatization with a silylating agent (e.g., BSTFA) can be performed to increase volatility and improve peak shape, although the phenolic proton is sterically hindered.

GC-MS Parameters (Example):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250-280 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 300 °C).
- Carrier Gas: Helium.
- Ionization Mode: Electron Ionization (EI).
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the compound and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. For **4-(tert-Butyl)-2,6-difluorophenol**, both ^1H and ^{13}C NMR would provide crucial information.

- ^1H NMR: The spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group, a signal for the two equivalent aromatic protons, and a broad singlet for the hydroxyl proton. The aromatic proton signal would likely show coupling to the adjacent fluorine atoms.
- ^{13}C NMR: The spectrum would show distinct signals for the different carbon atoms in the molecule. The carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants.

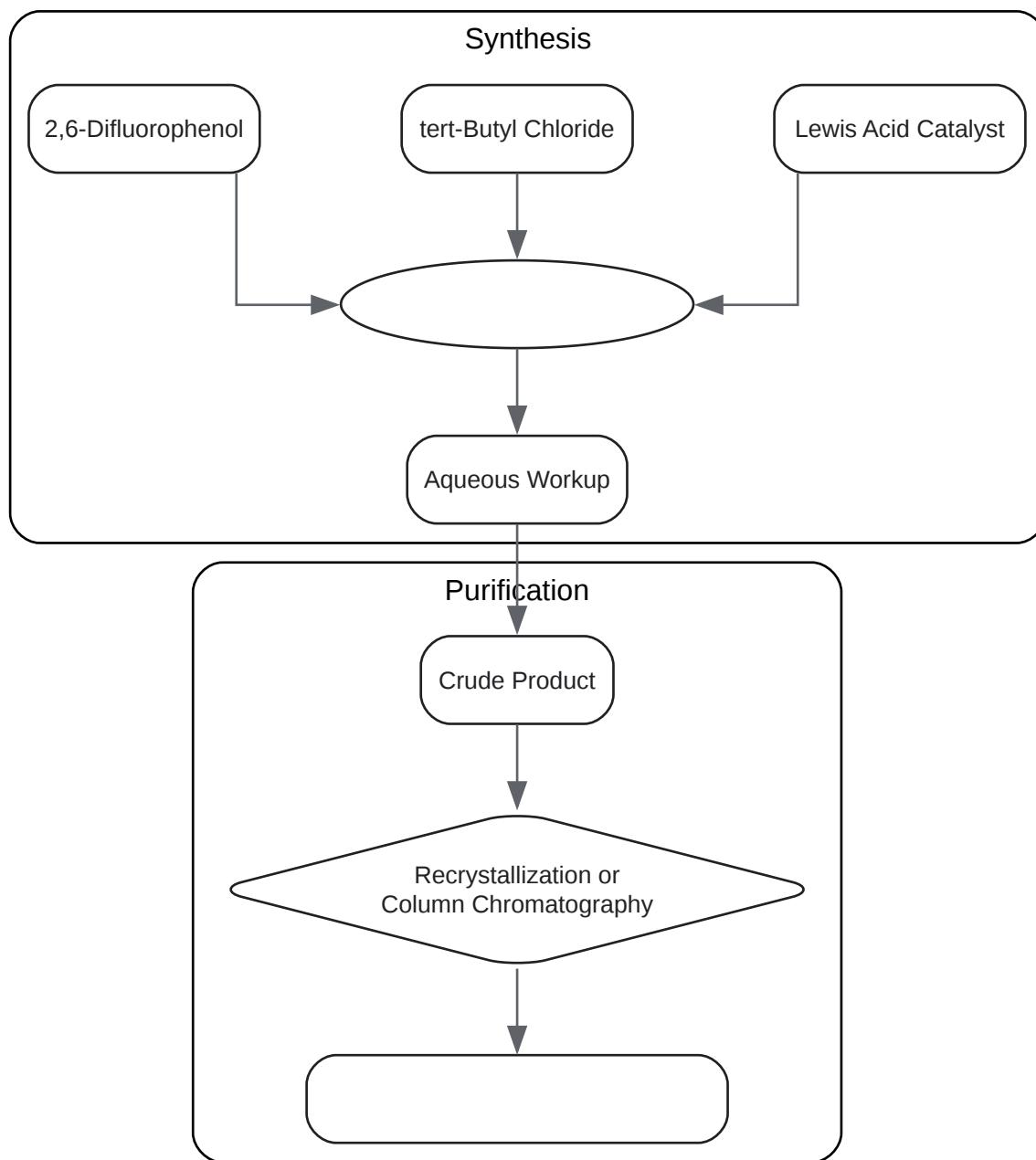
Reactivity and Stability

While specific stability data for **4-(tert-Butyl)-2,6-difluorophenol** is not available, general knowledge of phenols suggests that it should be stored in a cool, dry place away from light and strong oxidizing agents to prevent degradation.^[6] The phenolic hydroxyl group can undergo typical reactions such as ether and ester formation. The aromatic ring can participate in further electrophilic substitution reactions, although the positions are heavily influenced by the existing substituents.

Potential Biological Activity and Applications in Drug Development

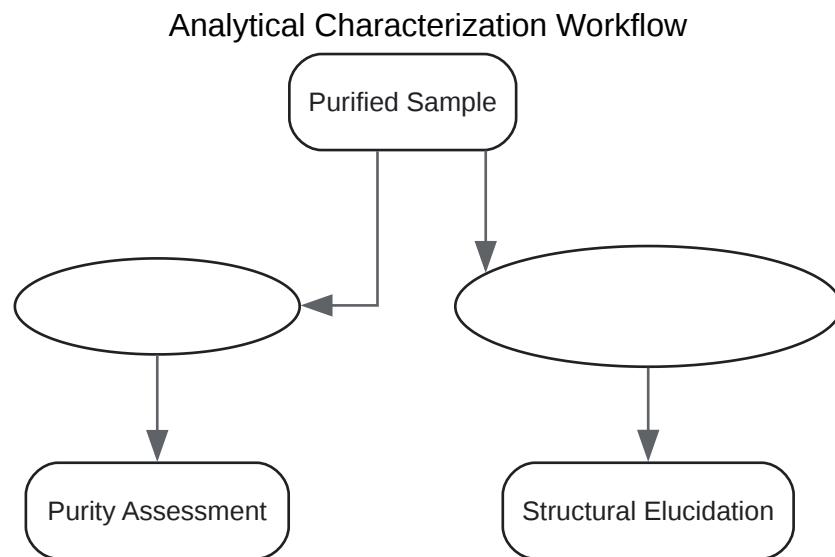
The introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.^{[2][7]} Phenolic compounds are also known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.^{[8][9]}

Although no specific biological activities or signaling pathway interactions have been documented for **4-(tert-Butyl)-2,6-difluorophenol**, its structure suggests potential for investigation in several areas:


- Antioxidant Activity: The hindered phenolic hydroxyl group is a classic feature of antioxidants used to prevent free-radical-mediated damage.
- Enzyme Inhibition: The fluorinated phenyl ring could act as a mimic of other functional groups, potentially leading to the inhibition of specific enzymes.
- Bioisosteric Replacement: The 2,6-difluorophenol moiety has been explored as a lipophilic bioisostere of a carboxylic acid, which could be a valuable strategy in modifying the pharmacokinetic properties of drug candidates.[10]

Further research is required to explore the specific biological effects and therapeutic potential of this compound.

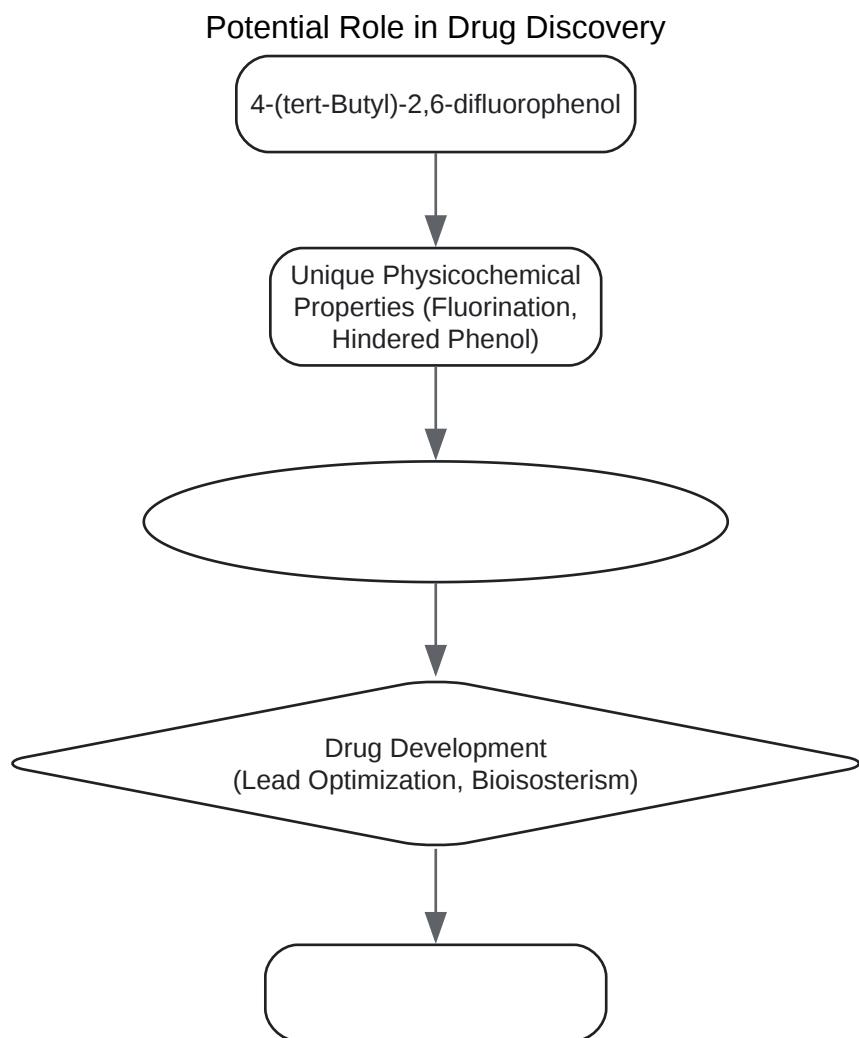
Visualizations


Proposed Synthetic Workflow

Proposed Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and purification of **4-(tert-Butyl)-2,6-difluorophenol**.


Analytical Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of **4-(tert-Butyl)-2,6-difluorophenol**.

Potential Logical Relationships in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Conceptual pathway for the role of **4-(tert-Butyl)-2,6-difluorophenol** in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(tert-Butyl)-2,6-difluorophenol | C10H12F2O | CID 59669838 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 5. oiv.int [oiv.int]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC
[pmc.ncbi.nlm.nih.gov]
- 9. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 10. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [physical and chemical properties of 4-(tert-Butyl)-2,6-difluorophenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13684805#physical-and-chemical-properties-of-4-tert-butyl-2-6-difluorophenol\]](https://www.benchchem.com/product/b13684805#physical-and-chemical-properties-of-4-tert-butyl-2-6-difluorophenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com